molecular formula C32H36As2 B14429115 (Octane-1,8-diyl)bis(diphenylarsane) CAS No. 82195-45-7

(Octane-1,8-diyl)bis(diphenylarsane)

Cat. No.: B14429115
CAS No.: 82195-45-7
M. Wt: 570.5 g/mol
InChI Key: JYCXSYIMUUTHBH-UHFFFAOYSA-N
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Description

(Octane-1,8-diyl)bis(diphenylarsane) is a bidentate organoarsenic compound featuring an octane-diyl backbone (C₈H₁₆) linking two diphenylarsane groups. Arsenic’s lower electronegativity compared to nitrogen or phosphorus may confer distinct electronic properties, influencing reactivity and ligand behavior .

Properties

CAS No.

82195-45-7

Molecular Formula

C32H36As2

Molecular Weight

570.5 g/mol

IUPAC Name

8-diphenylarsanyloctyl(diphenyl)arsane

InChI

InChI=1S/C32H36As2/c1(3-17-27-33(29-19-9-5-10-20-29)30-21-11-6-12-22-30)2-4-18-28-34(31-23-13-7-14-24-31)32-25-15-8-16-26-32/h5-16,19-26H,1-4,17-18,27-28H2

InChI Key

JYCXSYIMUUTHBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](CCCCCCCC[As](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphonate Derivatives (e.g., Compounds 55–59 in ):

  • Structure: Octane-diyl-linked bis(phosphonate) groups with aminopropyl/guanidinopropyl side chains.
  • Key Differences : Phosphorus in phosphonates vs. arsenic in the target compound. Phosphonates exhibit higher hydrolytic stability and are widely used in antimicrobial agents .
  • Applications : Antimicrobial activity due to membrane-targeting properties .

Urea/Amide Derivatives (e.g., –5):

  • Structure: Octane-diyl-linked nitrophenylureylbenzamide or aminobenzamide groups.
  • Key Differences : Nitrogen-based hydrogen-bonding motifs vs. arsenic’s metalloid character. Urea derivatives show anion recognition capabilities (e.g., 8e in binds anions via NH groups) .
  • Thermal Properties : Melting points range widely (e.g., 178–268°C), influenced by substituent polarity and crystallinity .

Triazine Derivatives ():

  • Structure : Octane-diyl-linked triazine cores with dimethoxybenzyl groups.
  • Key Differences : Nitrogen-rich heterocycles vs. arsenic’s lone-pair availability. Triazines are exploited in supramolecular chemistry and drug design .

Dichloroacetamide Derivatives (–14):

  • Structure : N,N'-(Octane-1,8-diyl)bis(2,2-dichloroacetamide).
  • Key Differences: Chlorinated acetamide groups vs. aromatic arsenic moieties.

Physical and Spectral Properties

Property (Octane-1,8-diyl)bis(diphenylarsane) (Inferred) Phosphonate Derivatives (e.g., 55–59) Urea/Amide Derivatives (e.g., 8e) Dichloroacetamides (e.g., )
Melting Point Likely <200°C (if less polar) Not reported 266–268°C Not reported
Solubility Low in water (arsenic hydrophobicity) Soluble in polar solvents Moderate in DMSO 7.06 mg/mL
FTIR Signatures As-C stretches (~500–600 cm⁻¹) P=O (~1200 cm⁻¹) NH/CO (~3278, 1706 cm⁻¹) C=O (~1700 cm⁻¹)
NMR Shifts Aromatic protons (~7.5 ppm) Phosphonate CH₂ (~3.2 ppm) Urea NH (~9.46 ppm) Acetamide CH₂Cl (~4.0 ppm)

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